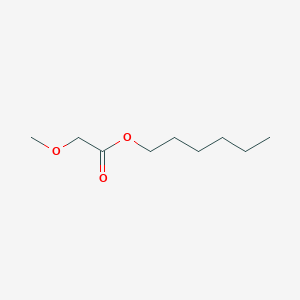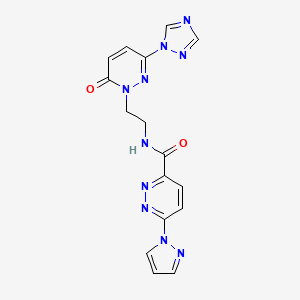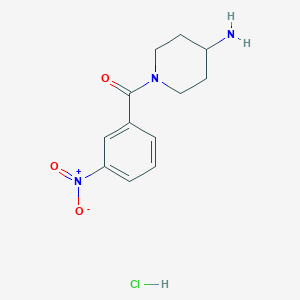
Hexyl 2-methoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 2-methoxyacetate is a chemical compound with the molecular formula C9H18O3 . It is also known by other names such as Acetic acid, 2-methoxy-, hexyl ester .
Molecular Structure Analysis
This compound has a molecular weight of 174.24 . It contains a total of 29 bonds: 11 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3 and a boiling point of 230.2±13.0 °C at 760 mmHg . Its vapour pressure is 0.1±0.5 mmHg at 25°C . The compound has a molar refractivity of 47.3±0.3 cm3 and a molar volume of 186.9±3.0 cm3 .Applications De Recherche Scientifique
Enzymatic Kinetic Resolution
Hexyl 2-methoxyacetate plays a role in the enzymatic kinetic resolution of certain compounds. For instance, Novozyme435 facilitated the kinetic resolution of 2-heptylamine using methyl methoxyacetate as an acyl donor. This process includes various influencing factors such as hydrogen bonding effect, solvent effect, and temperature, and it achieved high conversion and optical purity of (R)-2-heptylamine (Sun et al., 2010).
Physiologically Based Pharmacokinetic Models
This compound is relevant in developing physiologically based pharmacokinetic (PBPK) models. These models describe the disposition of 2-methoxyacetic acid (2-MAA; derived from oxidation of ethylene glycol ether, 2-methoxyethanol) in pregnant rodents and are used in prenatal toxicity risk assessments, refining dose calculations and reducing uncertainty factors (Welsch et al., 1995).
Urinary Metabolites Characterization
In the study of 2-methoxyethanol (2-ME) toxicity, the urinary metabolites of 2-ME were investigated, including the role of 2-methoxyacetic acid (2-MAA). The study used 13C NMR spectroscopy to detect and assign metabolites in urine following administration of [1,2,methoxy-13C]-2-ME. This research helps in understanding the further metabolism of 2-MAA, which is crucial for comprehending the mechanisms behind 2-ME's adverse effects (Sumner et al., 1992).
Hexyl Acetate Synthesis
Hexyl acetate, a compound related to this compound, was synthesized using immobilized lipase from Mucor miehei in a study. The research employed response surface methodology to optimize the synthesis conditions, thereby improving its production for use in the food industry (Shieh & Chang, 2001).
Ionic Liquids Synthesis
This compound is also relevant in the synthesis of specific ionic liquids. A study synthesized alkyl(cyclohexyl)dimethylammonium bromides, formates, acetates, and 2-methoxyacetates, assessing their ability to dissolve cellulose. This research highlights the potential applications of these compounds in various industries (Pernak et al., 2012).
Occupational Exposure Protection
In an occupational setting, the effectiveness of gloves in protecting against exposure to 2-methoxyethanol, which metabolizes to 2-methoxyacetic acid, was evaluated. This study is vital for understanding and improving worker safety in environments where this compound might be present (Chang et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
hexyl 2-methoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-7-12-9(10)8-11-2/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGFFKKLJRHCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2569565.png)

![2-(benzhydrylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569567.png)
![N-[(2-Bromophenyl)-phenylmethyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2569568.png)



![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2569581.png)
![2-[(3,4-Dichlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2569583.png)
![N-(2-fluorophenyl)-3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2569584.png)
![1-(3-methoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2569585.png)
![2,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2569586.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2569587.png)
